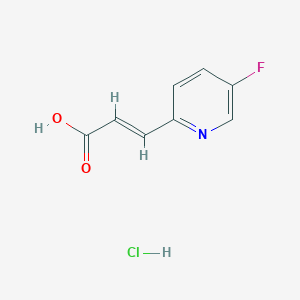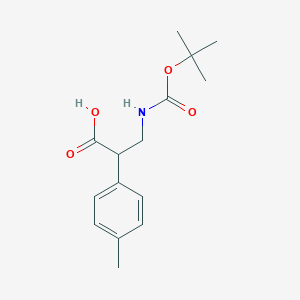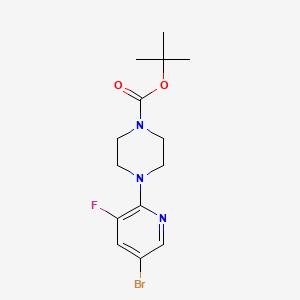
Tert-butyl 4-(5-bromo-3-fluoropyridin-2-yl)piperazine-1-carboxylate
Vue d'ensemble
Description
Tert-butyl 4-(5-bromo-3-fluoropyridin-2-yl)piperazine-1-carboxylate: is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields. This compound is characterized by its bromo and fluoro substituents on the pyridine ring, which contribute to its reactivity and utility in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(5-bromo-3-fluoropyridin-2-yl)piperazine-1-carboxylate typically involves multiple steps, starting with the preparation of the pyridine derivative. One common approach is the Suzuki-Miyaura cross-coupling reaction , which involves the reaction of a bromo-fluoro pyridine with a boronic acid or boronate ester in the presence of a palladium catalyst. The resulting intermediate is then reacted with piperazine and subsequently treated with tert-butyl chloroformate to yield the final product.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and reduce by-products. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Tert-butyl 4-(5-bromo-3-fluoropyridin-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The bromo and fluoro substituents can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to convert the bromo group to a hydrogen atom.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromo group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Bromo-fluoro pyridine oxides.
Reduction Products: Bromo-fluoro pyridine hydrides.
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: In organic chemistry, tert-butyl 4-(5-bromo-3-fluoropyridin-2-yl)piperazine-1-carboxylate serves as a versatile intermediate for the synthesis of more complex molecules. Its reactivity makes it a valuable building block in the construction of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural features allow it to interact with various biological targets, making it useful in drug discovery and development.
Medicine: In medicinal chemistry, this compound can be used to develop new therapeutic agents. Its ability to undergo various chemical transformations enables the creation of diverse chemical libraries for screening against biological targets.
Industry: In the chemical industry, this compound is used in the synthesis of advanced materials and polymers. Its unique properties contribute to the development of new materials with improved performance characteristics.
Mécanisme D'action
The mechanism by which tert-butyl 4-(5-bromo-3-fluoropyridin-2-yl)piperazine-1-carboxylate exerts its effects depends on its specific application. In drug discovery, the compound may act as a ligand for a particular receptor, binding to it and modulating its activity. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparaison Avec Des Composés Similaires
Tert-butyl N-(5-bromo-6-fluoropyridin-2-yl)carbamate
Tert-butyl (2-bromo-5-fluoropyridin-4-yl)carbamate
Tert-butyl (6-bromo-5-fluoropyridin-2-yl)carbamate
Uniqueness: Tert-butyl 4-(5-bromo-3-fluoropyridin-2-yl)piperazine-1-carboxylate stands out due to its specific substitution pattern on the pyridine ring, which influences its reactivity and potential applications. The presence of both bromo and fluoro groups on the pyridine ring provides unique opportunities for chemical transformations and biological interactions.
Propriétés
IUPAC Name |
tert-butyl 4-(5-bromo-3-fluoropyridin-2-yl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrFN3O2/c1-14(2,3)21-13(20)19-6-4-18(5-7-19)12-11(16)8-10(15)9-17-12/h8-9H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOJKKHQWWKIHGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=N2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrFN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzo[d]isoxazole-5-sulfonic acid amide](/img/structure/B1403209.png)
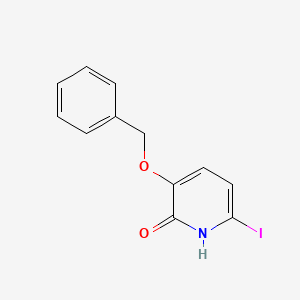


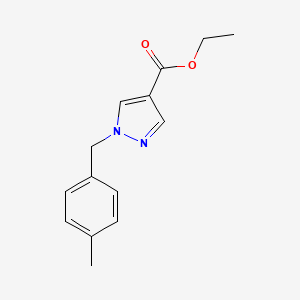
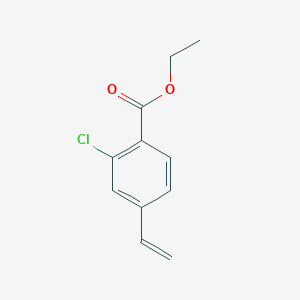
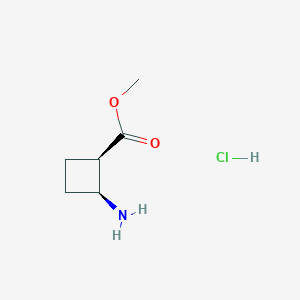
![Methyl 8-chloro-2,2-dimethylspiro[chroman-4,1'-cyclopropane]-6-carboxylate](/img/structure/B1403223.png)
